Biotin-d2

Description

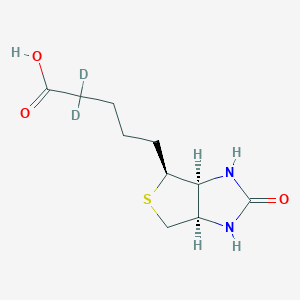

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2 |

InChI Key |

YBJHBAHKTGYVGT-XQDKMORNSA-N |

Isomeric SMILES |

[2H]C([2H])(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Biotin-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of deuterated biotin (biotin-d2). The inclusion of deuterium in biotin is valuable for its application as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide details the experimental protocols for both the synthesis and the analytical characterization of this compound, presents quantitative data in a clear tabular format, and uses visualizations to illustrate key workflows.

Synthesis of this compound

The introduction of deuterium into the biotin molecule can be strategically achieved at different positions, most commonly on the thiophene ring or the valeric acid side chain. Commercial suppliers offer this compound with deuterium atoms at the C6 position of the thiophene ring (Biotin-(ring-6,6-d2)) or at the C2 position of the pentanoic acid side chain (Biotin-(pentanoic-2,2-d2)).[3][4][5] The synthesis of these labeled compounds typically involves the use of a deuterated reducing agent or starting material.

A common strategy for synthesizing this compound involves the catalytic deuteration of an unsaturated precursor or the reduction of a suitable intermediate with a deuterium source. For instance, the synthesis of Biotin-(ring-6,6-d2) can be conceptualized through the reduction of a precursor containing a double bond in the thiophene ring using deuterium gas (D2) and a suitable catalyst.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway for the synthesis of Biotin-(ring-6,6-d2). This pathway involves the creation of an unsaturated biotin precursor followed by catalytic deuteration.

Experimental Protocol: Synthesis of this compound

Materials:

-

Unsaturated Biotin Precursor

-

Palladium on Carbon (Pd/C) catalyst (10%)

-

Deuterium gas (D2), 99.5+% purity

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Vessel: A high-pressure hydrogenation vessel is charged with the unsaturated biotin precursor and the Pd/C catalyst under an inert atmosphere.

-

Dissolution: Anhydrous solvent is added to dissolve the precursor.

-

Deuteration: The vessel is purged with deuterium gas and then pressurized to the desired pressure. The reaction mixture is stirred vigorously at a specified temperature for a set duration to allow for the catalytic addition of deuterium across the double bond.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude this compound is purified using a suitable chromatographic technique, such as column chromatography on silica gel, to yield the final product.

Note: The specific reaction conditions (pressure, temperature, reaction time, and solvent) would need to be optimized for the specific unsaturated precursor used.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound for its intended use as an internal standard. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated and non-deuterated forms of biotin and the quantification of their relative abundances.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: The sample is injected into the LC system, where it is separated from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. Full scan mass spectra are acquired in a high-resolution mode.

-

Data Analysis: The isotopic distribution of the molecular ion of biotin is analyzed. The relative intensities of the peaks corresponding to the unlabeled biotin (M), the singly deuterated biotin (M+1), and the doubly deuterated biotin (M+2) are used to calculate the isotopic enrichment.

The percentage of isotopic purity can be calculated using the following formula:

% Isotopic Purity = (Intensity of M+2) / (Intensity of M + Intensity of M+1 + Intensity of M+2) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integration of the residual proton signal at the deuterated position is compared to the integration of a signal from a non-deuterated part of the molecule or an internal standard. The reduction in the integral value of the signal corresponding to the deuterated position indicates the extent of deuteration.

-

²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signal. The presence of a signal at the expected chemical shift confirms the position of the deuterium label. Quantitative ²H NMR can also be used to determine the isotopic enrichment.

The following diagram illustrates the general workflow for isotopic purity analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and analysis of this compound. The values are based on typical results reported for commercially available standards and expected outcomes from a successful synthesis.

Table 1: Synthesis and Purification Data

| Parameter | Value |

| Synthesis | |

| Starting Material | Unsaturated Biotin Precursor |

| Deuterating Agent | Deuterium Gas (D2) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reaction Yield (crude) | >80% (expected) |

| Purification | |

| Method | Column Chromatography |

| Eluent | Dichloromethane/Methanol gradient |

| Final Yield (purified) | >60% (expected) |

| Chemical Purity (by HPLC) | ≥98% |

Table 2: Isotopic Purity Analysis Data

| Analysis Method | Parameter | Result |

| HR-MS | ||

| Molecular Ion (M+H)⁺ of Biotin | m/z 245.0964 | |

| Molecular Ion (M+H)⁺ of this compound | m/z 247.1089 | |

| Isotopic Enrichment (from M, M+1, M+2) | ≥98 atom % D | |

| ¹H NMR | ||

| Chemical Shift of H6 protons (DMSO-d6) | ~2.8 ppm and ~2.6 ppm | |

| Reduction in Signal Integral at C6 | >98% | |

| ²H NMR | ||

| Chemical Shift of D6 deuterons (DMSO-d6) | ~2.8 ppm and ~2.6 ppm |

Conclusion

The synthesis of this compound with high isotopic purity is a crucial requirement for its use as an internal standard in various bioanalytical applications. The combination of catalytic deuteration of a suitable precursor followed by rigorous purification provides a viable route to this valuable compound. The isotopic enrichment and structural integrity can be confidently determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and scientists involved in the synthesis and application of isotopically labeled compounds.

References

- 1. Reduction of the [2Fe-2S] Cluster Accompanies Formation of the Intermediate 9-Mercaptodethiobiotin in Escherichia coli Biotin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-Biotin-d2 (pentanoic-2,2-d2) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated biotin, a stable isotope-labeled analog of vitamin B7, serves as a powerful tool in a multitude of research and drug development applications. Its unique physical and chemical properties, stemming from the replacement of one or more hydrogen atoms with deuterium, enable its use in mass spectrometry-based assays, metabolic studies, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated biotin, detailed experimental protocols for its use, and a discussion of the kinetic isotope effect on its biological interactions.

Introduction

Biotin, a water-soluble B vitamin, is an essential cofactor for five carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] The covalent attachment of biotin to these enzymes, a process known as biotinylation, is crucial for their biological activity. The exceptionally high affinity of biotin for streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁴ M) forms the basis of numerous biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.[2][3]

Deuterium, a stable isotope of hydrogen, contains both a proton and a neutron, making it approximately twice as heavy as protium (the most common isotope of hydrogen). The substitution of hydrogen with deuterium in a molecule like biotin can lead to subtle but significant changes in its physical and chemical properties. These changes, particularly the alteration in mass and vibrational energy of C-D bonds compared to C-H bonds, are exploited in various scientific disciplines. Deuterated biotin is frequently used as an internal standard in mass spectrometry to improve the accuracy of biotin quantification and as a tracer to elucidate the metabolic fate of biotin in vivo.

Physical and Chemical Properties

The introduction of deuterium into the biotin molecule results in a predictable increase in its molecular weight and can subtly influence other physical properties. The exact properties can vary depending on the number and position of the deuterium atoms.

Comparative Data of Biotin and Deuterated Analogs

The following tables summarize the key physical and chemical properties of biotin and its commonly available deuterated forms.

Table 1: Molecular and Physical Properties

| Property | Biotin (Undeuterated) | Biotin-d2 | Biotin-d4 |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₄D₂N₂O₃S | C₁₀H₁₂D₄N₂O₃S |

| Molecular Weight ( g/mol ) | 244.31 | 246.32 | 248.34 |

| Monoisotopic Mass (Da) | 244.08816 | 246.0999 | 248.1124 |

| Melting Point (°C) | 231-233 | Not explicitly available, expected to be similar to biotin. | 228 |

| Appearance | White to off-white crystalline powder | White to off-white solid | White to off-white powder |

Table 2: Solubility

| Solvent | Biotin (Undeuterated) | Deuterated Biotin (General) |

| Water | 22 mg/100 mL at 25°C; solubility increases in hot water and with the addition of 1 N NaOH. | Expected to have similar solubility to undeuterated biotin. |

| Ethanol (95%) | 80 mg/100 mL at 25°C | Expected to have similar solubility to undeuterated biotin. |

| DMSO | 49 mg/mL at 25°C | ≥ 100 mg/mL (for this compound) |

| Dimethylformamide (DMF) | 1.7 mg/mL | Expected to have similar solubility to undeuterated biotin. |

| Other Organic Solvents | Insoluble in most common organic solvents. | Expected to have similar solubility to undeuterated biotin. |

Table 3: Stability and Storage

| Condition | Biotin (Undeuterated) | Deuterated Biotin (General) |

| General Stability | Stable as a solid, but light sensitive. Degrades in strongly acidic or basic solutions. | Expected to have similar stability to undeuterated biotin. |

| Storage Temperature | Room temperature for short term; -20°C for long-term storage of solutions. | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Table 4: Isotopic Purity of Commercial Deuterated Biotin

| Product | Isotopic Purity (atom % D) | Chemical Purity |

| This compound (ring-6,6-d2) | 98% | 97% |

| Biotin-d4 (3′,3′,4′,4′-D₄) | ≥98% | ≥95% (CP) |

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and application of biotin and its deuterated analogs in common laboratory techniques.

Synthesis and Purification of Deuterated Biotin

The synthesis of deuterated biotin is a complex multi-step process. While specific, detailed protocols are often proprietary, the general approach involves the introduction of deuterium atoms at specific positions of a biotin precursor molecule. This can be achieved through various chemical reactions, such as catalytic deuterium exchange or by using deuterated starting materials in a total synthesis route.

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of deuterated biotin.

Purification of Biotinylated Probes: A common method for purifying biotinylated molecules, which can be adapted for deuterated biotin, is size-exclusion chromatography using a Sephadex G-50 column.

Materials:

-

1-mL tuberculin syringe

-

Siliconized glass wool

-

Sephadex G-50

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

15-mL centrifuge tubes

-

Microcentrifuge tubes

Procedure:

-

Plug the bottom of a 1-mL syringe with siliconized glass wool.

-

Fill the syringe with Sephadex G-50 and pack it by centrifugation at approximately 500 x g for 4 minutes. Repeat until a packed column volume of about 0.9 mL is achieved.

-

Wash the column twice with 55 µL of TE buffer, centrifuging at 500 x g for 4 minutes each time.

-

Place a clean microcentrifuge tube inside the 15-mL tube to collect the eluate.

-

Carefully load the crude deuterated biotin solution onto the top of the Sephadex column.

-

Centrifuge at 500 x g for 4 minutes to elute the purified deuterated biotin. The unincorporated deuterium and smaller reaction byproducts will be retained in the column matrix.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification. The principles are directly applicable when using a deuterated biotinylated antibody.

Materials:

-

ELISA plate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Biotinylated detection antibody (can be deuterated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm.

Experimental Workflow for Sandwich ELISA:

Caption: Step-by-step workflow for a sandwich ELISA with biotin-streptavidin detection.

Western Blotting

This protocol outlines the chemiluminescent detection of a protein of interest using a biotinylated secondary antibody.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

Biotinylated secondary antibody (can be deuterated)

-

Streptavidin-HRP

-

Chemiluminescent substrate (e.g., ECL)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Incubate the membrane with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Incubate the membrane with streptavidin-HRP (diluted in wash buffer) for 30-60 minutes at room temperature.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Acquire the image using a chemiluminescence imaging system or X-ray film.

Immunoprecipitation (IP)

This protocol describes the immunoprecipitation of a target protein using a biotinylated primary antibody and streptavidin-conjugated magnetic beads.

Materials:

-

Cell lysate

-

Biotinylated primary antibody (can be deuterated)

-

Streptavidin-conjugated magnetic beads

-

IP lysis/wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Pre-clear the cell lysate by incubating with streptavidin magnetic beads for 30-60 minutes at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Add the biotinylated primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add streptavidin magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with gentle rotation.

-

Place the tube on a magnetic rack to capture the beads. Discard the supernatant.

-

Wash the beads three to five times with IP lysis/wash buffer.

-

After the final wash, remove all supernatant and add elution buffer to the beads.

-

Boil the sample for 5-10 minutes to elute the protein complex from the beads.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).

Signaling and Metabolic Pathways

Biotin is a critical cofactor for several carboxylase enzymes that play central roles in metabolism.

Key Metabolic Pathways Involving Biotin

Biotin-dependent carboxylases are involved in:

-

Gluconeogenesis: Pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate, a key step in glucose synthesis.

-

Fatty Acid Synthesis: Acetyl-CoA carboxylase mediates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis.

-

Amino Acid Catabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several essential amino acids.

Diagram of Biotin's Role in Metabolism:

Caption: Key metabolic pathways dependent on biotin as a cofactor.

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

-

Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the rate of reaction for the deuterated compound is typically 6-10 times slower than for the non-deuterated compound.

-

Secondary KIE: Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs.

In the context of deuterated biotin, a KIE could potentially influence its interaction with streptavidin or its processing by enzymes. While the biotin-streptavidin interaction is non-covalent, the conformational changes and hydrogen bonding network involved in binding could be subtly affected by deuteration, potentially altering the on- and off-rates. For enzymatic reactions where a C-H bond on biotin is cleaved, a significant primary KIE would be expected. Researchers using deuterated biotin should be aware of the potential for KIEs and may need to perform comparative studies with non-deuterated biotin to assess any impact on their specific application.

Conclusion

Deuterated biotin is an invaluable tool for researchers in various fields. Its distinct mass makes it an excellent internal standard for mass spectrometry, and its use as a metabolic tracer has provided significant insights into biotin metabolism. Understanding the physical and chemical properties of deuterated biotin, as well as the potential for kinetic isotope effects, is crucial for its effective application in experimental design. The protocols and data presented in this guide provide a solid foundation for the successful utilization of deuterated biotin in research and development.

References

Biotin-d2 as a Stable Isotope Tracer for Metabolic Studies: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of Biotin-d2 as a stable isotope tracer for metabolic studies. It is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope labeling to investigate the dynamics of biotin-dependent metabolic pathways. While deuterated biotin is commercially available, its primary application to date has been as an internal standard for mass spectrometry-based quantification.[1][2] This guide, therefore, presents a forward-looking, detailed framework for its use as a metabolic tracer, combining established principles of metabolic flux analysis with known biotin metabolism and analytical methodologies.

Introduction to Biotin Metabolism and Stable Isotope Tracing

Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for five carboxylase enzymes in mammals.[3] These enzymes play a critical role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[4] Given its central role, tracking the flux of biotin and its incorporation into these pathways can provide significant insights into cellular metabolic states in both health and disease.

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify their activities, known as metabolic fluxes.[5] By introducing a substrate labeled with a heavy, non-radioactive isotope (such as deuterium, 2H), researchers can track the metabolic fate of the substrate as it is incorporated into downstream metabolites. The pattern and extent of isotope enrichment, typically measured by mass spectrometry, provide a dynamic view of pathway utilization that cannot be obtained from metabolite concentration data alone.

This compound, a form of biotin where two hydrogen atoms on the valeric acid side chain are replaced with deuterium, serves as an ideal tracer for studying biotin metabolism. Its distinct mass shift allows for clear differentiation from endogenous, unlabeled biotin via mass spectrometry.

Synthesis and Properties of this compound

While the biosynthesis of biotin is a multi-step enzymatic process starting from pimeloyl-CoA, the chemical synthesis of deuterated biotin for use as a tracer involves specific chemical reactions to introduce deuterium at desired positions.

Proposed Synthetic Route for this compound

A plausible synthetic route for this compound (specifically, D-Biotin-4,4-d2) can be adapted from modern methods for the deuteration of carboxylic acids. One such approach involves the α-deuteration of a malonic acid derivative followed by decarboxylation.

Caption: A conceptual workflow for the synthesis of this compound.

This process would involve starting with a suitable precursor to the valeric acid side chain of biotin. Modern techniques, such as photoredox and hydrogen atom transfer (HAT) catalysis, offer mild and efficient methods for the precise deuteration of aliphatic carboxylic acids using D2O as the deuterium source.

Physicochemical Properties of this compound

The key properties of this compound are summarized in the table below. The primary difference from native biotin is its increased molecular weight due to the presence of two deuterium atoms.

| Property | Value |

| Chemical Formula | C₁₀H₁₄D₂N₂O₃S |

| Molecular Weight | ~246.3 g/mol |

| Isotopic Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol and water (with heating) |

| Intended Use | Internal standard for GC- or LC-MS, Stable Isotope Tracer |

Data compiled from commercially available sources.

Experimental Design for this compound Tracer Studies

A successful stable isotope tracing experiment requires careful planning. Key considerations include the biological system, the duration of labeling, and the concentration of the tracer.

In Vitro Studies (Cell Culture)

-

Cell Lines: Choose cell lines relevant to the metabolic question. For example, to study fatty acid synthesis, adipocyte cell lines like 3T3-L1 would be appropriate.

-

Culture Medium: A crucial step is to use a custom medium that is deficient in biotin. This allows for controlled addition of this compound. Standard fetal bovine serum (FBS) contains endogenous biotin and should be replaced with dialyzed FBS (dFBS), which has small molecules like biotin removed.

-

Tracer Concentration: The concentration of this compound should be sufficient to be taken up by the cells and incorporated into metabolic pathways, but not so high as to cause non-physiological effects. A starting point could be to replace the normal biotin concentration in culture medium (typically 4 µM) with this compound.

-

Labeling Time Course: A time-course experiment is essential to determine when isotopic steady-state is reached (i.e., when the isotopic enrichment of key metabolites no longer changes over time). This can range from hours to days depending on the cell type and the turnover rate of the metabolites of interest.

In Vivo Studies (Rodent Models)

-

Tracer Administration: this compound can be administered through various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. For studies of absorption and systemic metabolism, oral gavage is suitable. For direct assessment of tissue-specific metabolism, intravenous infusion provides more controlled delivery.

-

Dosage: The dose will depend on the animal model and the specific research question. It should be high enough to achieve detectable enrichment in tissues and biofluids above the natural isotopic background.

-

Sample Collection: Tissues of interest (e.g., liver, adipose tissue, brain) and biofluids (blood, urine) should be collected at various time points after tracer administration. Rapid quenching of metabolism by flash-freezing tissues in liquid nitrogen is critical to prevent metabolic changes post-collection.

Detailed Experimental Protocols

The following are detailed, exemplar protocols for conducting this compound tracing experiments.

Protocol 1: In Vitro this compound Tracing in Cultured Cells

This protocol describes a method for tracing the metabolism of this compound in an adherent cell line.

Materials:

-

Biotin-free cell culture medium (e.g., custom DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound stock solution (e.g., 4 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC-grade, chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Plate cells in standard biotin-containing medium and grow to ~70-80% confluency.

-

Medium Exchange: Aspirate the standard medium. Wash the cells twice with sterile PBS.

-

Labeling: Add pre-warmed, biotin-free medium supplemented with dFBS and the desired final concentration of this compound (e.g., 4 µM). This is time point zero (t=0).

-

Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction:

-

At each time point, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells rapidly with 5 mL of ice-cold PBS. Aspirate completely.

-

Add 1 mL of -80°C 80% methanol/20% water solution to the dish.

-

Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Caption: Experimental workflow for in vitro this compound stable isotope tracing.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a method for the analysis of metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Dried metabolite extracts

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% methanol/50% water. Vortex and centrifuge to pellet any insoluble material.

-

Chromatographic Separation:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Use a gradient elution program. For example:

-

0-1 min: 5% B

-

1-8 min: ramp to 95% B

-

8-10 min: hold at 95% B

-

10-10.1 min: return to 5% B

-

10.1-15 min: re-equilibrate at 5% B

-

-

Maintain a flow rate of 0.3 mL/min and a column temperature of 40°C.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode (ESI+).

-

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify biotin and its metabolites. The specific mass transitions (Q1/Q3) will need to be optimized for the instrument used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Biotin (unlabeled) | 245.1 | 227.1, 97.1 | Common fragments from the biotin structure |

| This compound | 247.1 | 229.1, 97.1 | Precursor shifted by +2 Da |

| Bisnorthis compound | Variable | Variable | Requires empirical determination |

| Biotin sulfoxide-d2 | Variable | Variable | Requires empirical determination |

Note: The exact m/z values for deuterated metabolites will depend on which hydrogens are retained or lost during metabolism and fragmentation. These need to be predicted and then confirmed experimentally.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

Illustrative Quantitative Data

The following tables present hypothetical data from an in vitro tracing experiment in an adipocyte cell line to illustrate how results might be presented.

Table 1: Isotopic Enrichment of Biotin and Metabolites in Cell Lysates Over Time (Illustrative Data)

| Time (hours) | Analyte | % Enrichment (M+2) |

| 2 | This compound | 95.2 ± 3.1 |

| Bisnorthis compound | 15.7 ± 2.5 | |

| Biotin sulfoxide-d2 | 5.1 ± 1.1 | |

| 6 | This compound | 96.5 ± 2.8 |

| Bisnorthis compound | 45.3 ± 4.2 | |

| Biotin sulfoxide-d2 | 18.9 ± 3.0 | |

| 12 | This compound | 97.1 ± 1.9 |

| Bisnorthis compound | 78.6 ± 5.5 | |

| Biotin sulfoxide-d2 | 35.4 ± 4.1 | |

| 24 | This compound | 97.3 ± 2.0 |

| Bisnorthis compound | 85.1 ± 4.9 | |

| Biotin sulfoxide-d2 | 42.8 ± 3.8 |

Data are presented as mean ± standard deviation. % Enrichment (M+2) is calculated as the intensity of the M+2 peak divided by the sum of intensities for all isotopologues of that analyte.

Table 2: Hypothetical Biotin and Metabolite Concentrations in Rat Liver Following Oral Gavage of this compound (Illustrative Data)

| Time Post-Gavage (hours) | This compound (ng/g tissue) | Bisnorthis compound (ng/g tissue) |

| 1 | 150.3 ± 25.1 | 12.5 ± 3.4 |

| 4 | 85.7 ± 15.8 | 45.9 ± 8.1 |

| 8 | 30.1 ± 9.2 | 68.2 ± 11.5 |

| 24 | 5.6 ± 2.1 | 25.4 ± 6.3 |

Interpretation

The data in Table 1 suggest that as this compound is consumed over 24 hours, the enrichment of its downstream metabolites, bisnorthis compound and biotin sulfoxide-d2, increases, indicating active metabolism. The plateauing of enrichment in the later time points suggests that isotopic steady-state is being approached. This type of data can be used in metabolic flux models to calculate the rate of biotin metabolism.

Visualization of Pathways and Workflows

Caption: Proposed metabolic pathway for this compound tracer.

Caption: Logical flow of a this compound stable isotope tracer experiment.

Conclusion and Future Directions

The use of this compound as a stable isotope tracer represents a promising, yet underexplored, frontier in metabolic research. This guide provides a foundational framework for designing and executing such studies. By adapting established methodologies from the field of metabolic flux analysis, researchers can begin to quantitatively assess the dynamics of biotin metabolism in various biological contexts.

Future work should focus on validating these proposed protocols and establishing the full metabolic fate of the deuterium labels. Such studies will enable a more precise understanding of the role of biotin in metabolic diseases and could aid in the development of novel therapeutic strategies that target biotin-dependent pathways.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Biotin-d2 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Biotin-d2 in mass spectrometry. This compound, a deuterium-labeled stable isotope of Biotin (Vitamin B7), serves as an indispensable tool for accurate quantification and as a tracer in various mass spectrometric applications. This document details its primary function as an internal standard in quantitative analyses and explores the broader context of biotin's utility in advanced proteomics techniques such as BioID.

Core Principles: The Utility of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations that can affect the final measurement. These variations can arise during sample preparation (e.g., extraction inefficiencies, sample loss) and during analysis (e.g., matrix effects, ion suppression or enhancement).

To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is an ideal SIL-IS for biotin analysis because it shares near-identical chemical and physical properties with the endogenous, unlabeled biotin. It co-elutes with biotin during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. However, due to the incorporation of deuterium atoms, this compound has a distinct, higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte (biotin) and the internal standard (this compound). By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss or signal variation that affects the native biotin will also proportionally affect the this compound. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and reliable measurement.[1]

Quantitative Analysis of Biotin using this compound and LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of biotin in various biological matrices, including plasma, serum, and tissue samples.[1][2] This is crucial in clinical research, nutritional science, and drug development, where precise measurement of biotin levels is required.

Data Presentation: Mass Spectrometric Parameters for Biotin and this compound

The following table summarizes the key mass spectrometric parameters for the analysis of biotin and this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) is typically used for quantification, where specific precursor ions are selected and fragmented to produce characteristic product ions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |

| Biotin | 245.1 | 227.1 | 97.1 | The precursor ion corresponds to [M+H]⁺. The product ion at m/z 227.1 results from the loss of water (H₂O). The ion at m/z 97.1 is a characteristic fragment of the biotin ring structure. |

| This compound | 247.1 | 229.1 | 97.1 | The precursor ion [M+H]⁺ is shifted by +2 Da due to the two deuterium atoms. The product ion from the loss of water is also shifted by +2 Da. The fragment of the core ring structure remains at m/z 97.1 as the deuterium labeling is on the valeric acid side chain. |

Experimental Protocol: Quantification of Biotin in Human Plasma

This protocol outlines a typical workflow for the quantification of biotin in human plasma using this compound as an internal standard.

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of a this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

- Vortex briefly to mix.

- Add 400 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry (MS):

- Ion Source: Electrospray Ionization (ESI) in Positive Mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Biotin: 245.1 -> 227.1 (Quantifier), 245.1 -> 97.1 (Qualifier).

- This compound: 247.1 -> 229.1 (Internal Standard).

- Collision Energy: Optimized for each transition.

3. Data Analysis:

- Integrate the peak areas for the quantifier MRM transition of biotin and the MRM transition of this compound.

- Calculate the ratio of the peak area of biotin to the peak area of this compound.

- Construct a calibration curve by plotting the peak area ratio against the concentration of biotin standards.

- Determine the concentration of biotin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Quantitative Analysis Workflow

Caption: Workflow for the quantitative analysis of biotin using this compound as an internal standard.

Broader Applications: Biotin in Proximity-Dependent Biotinylation (BioID)

Beyond its role in quantitative analysis, the biotin molecule is central to the powerful proteomics technique known as BioID. BioID is used to identify protein-protein interactions and to map the proteome of specific cellular compartments in living cells.[3][4]

In a BioID experiment, a protein of interest is fused to a promiscuous biotin ligase (BirA*). When expressed in cells and in the presence of excess biotin, this fusion protein biotinylates nearby proteins within a small radius (approximately 10 nm). These biotinylated proteins can then be captured using streptavidin affinity purification and subsequently identified by mass spectrometry.

While this compound is not directly used in the labeling step of standard BioID experiments, the principles of mass spectrometric detection and the understanding of biotin's fragmentation are highly relevant. Furthermore, stable isotope labeling approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with BioID for quantitative comparison of protein interactomes under different conditions.

Mandatory Visualization: BioID Experimental Workflow

Caption: A schematic of the experimental workflow for BioID.

Conclusion

This compound is a vital tool in the field of mass spectrometry, enabling accurate and reliable quantification of biotin in complex biological samples. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent variability of analytical workflows. Furthermore, the broader utility of biotin in techniques like BioID highlights the versatility of this molecule in modern proteomics research. A thorough understanding of the principles behind the use of this compound and the associated analytical methodologies is essential for researchers and scientists in drug development and life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterium-Labeled Biotin for In Vivo Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of deuterium-labeled biotin in in vivo research. It covers the fundamental principles of stable isotope labeling, the pharmacokinetics and metabolism of biotin, detailed experimental protocols for in vivo studies, and the analytical methods for the quantification of deuterated biotin and its metabolites.

Introduction to Deuterium Labeling and Biotin

Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in metabolic research. Replacing hydrogen with deuterium in a molecule like biotin creates a "heavy" version that is chemically almost identical to its natural counterpart but can be distinguished by mass spectrometry. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of biotin in vivo without the use of radioactive isotopes.

Biotin, also known as Vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for five mammalian carboxylase enzymes. These enzymes are essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis. Studying the in vivo behavior of biotin is therefore critical for understanding these fundamental metabolic processes.

In Vivo Pharmacokinetics of Biotin

Plasma Kinetics

Studies in pigs following intravenous administration of [¹⁴C]biotin have shown that its disappearance from plasma follows a triexponential pattern, consistent with a three-compartment model. This suggests a rapid initial distribution phase, followed by slower phases representing tissue uptake and elimination.

Table 1: Pharmacokinetic Parameters of Intravenously Administered [¹⁴C]Biotin in Pigs [1]

| Parameter | Mean Value (± SD) | Description |

| Phase 1 Half-life (t½α) | 0.11 ± 0.07 hours | Represents the initial rapid distribution from the central compartment (blood) into highly perfused tissues. |

| Phase 2 Half-life (t½β) | 1.43 ± 0.42 hours | Reflects transport into the cytosol, biotransformation, and covalent binding to intracellular proteins. |

| Phase 3 Half-life (t½γ) | 22 ± 4 hours | Represents the slow elimination of biotin and its metabolites from the body. |

Tissue Distribution

Following administration, labeled biotin accumulates primarily in the liver and kidney, with muscle also showing significant uptake[1]. Studies in mice have also shown that biotin is transported to various tissues, including the palate and mandible during embryonic development, highlighting its importance in morphogenesis.

Excretion

Biotin and its metabolites are primarily excreted in the urine. In rats administered with [¹⁴C]biotin, approximately 50% of the radioactivity was excreted within 24 hours. Initially, a large portion of the excreted label is unchanged biotin, while at later time points, the major excreted form is bisnorbiotin[2].

Biotin Metabolism

Biotin undergoes metabolism in the body, primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur in the thiophene ring.

Table 2: Major Metabolites of Biotin and Their Relative Abundance in Rat Urine [2]

| Metabolite | Relative Abundance in Urine (5-day cumulative, % of total recovered radioactivity) |

| Biotin | 46 ± 9% |

| Bisnorbiotin | 47 ± 11% |

| Biotin Sulfoxide | 8 ± 4% |

dot

Caption: Major metabolic pathways of biotin.

Role of Biotin as a Cofactor: The Biotin Cycle

Biotin's primary biological role is to act as a covalently bound cofactor for carboxylase enzymes. The "biotin cycle" describes the process of biotin attachment to, and recycling from, these enzymes.

dot

Caption: The biotin cycle illustrating the activation and recycling of biotin.[2]

Experimental Protocols

This section outlines a representative protocol for an in vivo pharmacokinetic study of deuterium-labeled biotin in a rat model.

Materials

-

Deuterium-labeled biotin (e.g., Biotin-d₄)

-

Unlabeled biotin (for standard curve)

-

Vehicle for administration (e.g., sterile saline or a solution of saline, Kolliphor EL, and DMSO)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Animal Model

-

Species: Sprague-Dawley rats

-

Age: 6-10 weeks

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Administration of Deuterium-Labeled Biotin

-

Preparation of Dosing Solution: Dissolve the deuterium-labeled biotin in the chosen vehicle. For intravenous administration, ensure the solution is sterile-filtered.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose via the tail vein. A typical dose might be in the range of 1-5 mg/kg.

-

Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

-

Intraperitoneal (IP): Inject the solution into the peritoneal cavity.

-

Sample Collection

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood can be collected from the saphenous vein or via cardiac puncture at the terminal time point.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Tissue Collection (Terminal): At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, muscle, brain). Rinse tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen.

-

Urine Collection: House animals in metabolic cages to collect urine at specified intervals.

-

Storage: Store all plasma, tissue, and urine samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

Thaw plasma samples on ice.

-

Add an internal standard (e.g., a different isotopologue of biotin or a structurally similar molecule).

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Tissues:

-

Homogenize the frozen tissue in a suitable buffer.

-

Follow the same protein precipitation and extraction procedure as for plasma.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.

-

Chromatography: Use a C18 reversed-phase column for separation. The mobile phase is typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes.

Table 3: Example MRM Transitions for Biotin and Deuterated Biotin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Biotin | 245.1 | 227.1, 97.1 |

| Biotin-d₂ | 247.1 | 229.1 |

Note: These values are examples and should be optimized for the specific instrument and deuterated standard used.

Workflow and Data Analysis

The overall workflow for an in vivo study with deuterium-labeled biotin involves several key stages, from experimental design to data interpretation.

dot

Caption: A typical experimental workflow for an in vivo study using deuterium-labeled biotin.

Data from the LC-MS/MS analysis is used to generate concentration-time profiles for the deuterated biotin and its metabolites in plasma, tissues, and urine. Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis with appropriate software.

Conclusion

Deuterium-labeled biotin is a valuable tool for in vivo research, enabling detailed investigation of its pharmacokinetic and metabolic fate without the need for radioactive tracers. By combining in vivo administration with sensitive analytical techniques like LC-MS/MS, researchers can gain crucial insights into the vital roles of biotin in health and disease. This guide provides a foundational framework for designing and conducting such studies, which can be adapted and optimized for specific research questions in academia and the pharmaceutical industry.

References

Biotin-d2: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-d2, the deuterated analog of Biotin (Vitamin B7), is an essential tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of biotin. Its utility hinges on its stability and predictable behavior under various experimental and storage conditions. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed analytical methodologies for its assessment. While direct stability studies on this compound are not extensively published, this guide draws upon available data for biotin and incorporates theoretical considerations based on the kinetic isotope effect to provide a comprehensive understanding for researchers.

Stability of this compound

Theoretical Considerations: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the stability of a molecule due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond.[1][2] Consequently, deuterated compounds may exhibit enhanced stability against chemical degradation compared to their non-deuterated analogs.[] Therefore, it is reasonable to extrapolate that this compound would be at least as stable as, and likely more stable than, biotin under identical conditions.

Forced Degradation Studies of Biotin

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. Studies on biotin have revealed its susceptibility to degradation under certain stress conditions.

Table 1: Summary of Forced Degradation Studies on Biotin

| Stress Condition | Observations | Potential Degradants |

| Acidic Hydrolysis (e.g., 2.5 M HCl) | Significant degradation observed. | Cleavage of the ureido ring and/or the valeric acid side chain. |

| Alkaline Hydrolysis (e.g., 3 M NaOH) | Significant degradation observed. | Similar to acidic hydrolysis, with potential for racemization. |

| Oxidative Degradation (e.g., H₂O₂) | Oxidation of the sulfur atom in the thiophene ring is a primary degradation pathway. | Biotin sulfoxide, Biotin sulfone. |

| Thermal Degradation | Generally stable at moderate temperatures. Degradation can occur at elevated temperatures. | Dependent on the presence of other reactants (e.g., moisture, oxygen). |

| Photodegradation | Susceptible to degradation upon exposure to UV light. | Complex mixture of degradation products. |

This table is a synthesis of information from general chemical knowledge and findings from forced degradation studies on similar molecules.

Recommended Storage Conditions

Based on information from various suppliers and the known stability profile of biotin, the following storage conditions are recommended for this compound to ensure its long-term integrity for research purposes.

Table 2: Recommended Storage Conditions for this compound

| Form | Recommended Temperature | Additional Recommendations | Expected Stability |

| Solid (Powder) | -20°C for long-term storage | Store in a tightly sealed, light-resistant container. Protect from moisture. | ≥ 4 years |

| 4°C for short-term storage | 2 years | ||

| In Solvent | -80°C | Use a non-reactive, anhydrous solvent. Prepare fresh solutions as needed. | 6 months |

| -20°C | 1 month |

Experimental Protocols

Accurate assessment of this compound stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of biotin and its related substances.

Stability-Indicating HPLC-UV Method

This protocol outlines a general stability-indicating HPLC-UV method that can be adapted for the analysis of this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

0.45 µm syringe filters

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a high aqueous composition and ramp up the organic phase.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 200-230 nm (Biotin has a weak UV chromophore, detection at lower wavelengths is often necessary).

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).

-

For stability samples, dissolve the stressed sample in the same solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be analyzed to demonstrate that the method can separate the intact drug from its degradation products.

Visualization of Relevant Pathways and Workflows

Biotin's Role in Carboxylase-Mediated Pathways

Biotin serves as a covalently bound coenzyme for several carboxylases that are critical in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.

Caption: Role of Biotin as a cofactor in key metabolic pathways.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: A typical experimental workflow for a this compound stability study.

Conclusion

While direct, comprehensive stability data for this compound is limited, a strong understanding of its stability can be inferred from the extensive data available for biotin, coupled with the principles of the kinetic isotope effect. For optimal long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For research applications requiring the use of this compound solutions, it is advisable to prepare them fresh and store them at -80°C for short periods. The provided HPLC protocol serves as a robust starting point for researchers to develop and validate their own stability-indicating methods to ensure the quality and reliability of their experimental results.

References

Commercial Suppliers and Availability of Biotin-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Biotin-d2, a deuterated analog of biotin (Vitamin B7). This stable isotope-labeled compound is a crucial tool for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document outlines the key commercial suppliers, their product specifications, and provides insights into experimental applications.

Commercial Availability of this compound

The following table summarizes the currently available commercial sources for this compound, including their product details. Prices are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Purity | Unit Size(s) |

| Sigma-Aldrich | Biotin-(ring-6,6-d2) | 705268 | ≥97% (CP), ≥98 atom % D | 5 mg, 10 mg |

| Cayman Chemical | This compound | 22583 | ≥99% deuterated forms (d1-d2) | 1 mg, 5 mg |

| MedchemExpress | This compound | HY-B0511S2 | Not specified | 1 mg, 5 mg |

| Aaron Chemistry | This compound-1 | AR00A0X4 | 99% | 1 mg |

| Cambridge Isotope Laboratories | Vitamin B7 (Biotin) (ring-6,6-D2, 98%) | DLM-8806-0.005 | 97% (Chemical), 98% (Isotopic) | 5 mg |

| P212121 | Biotin-[D2] (Vitamin H-[D2]) | IS-5023 | >97.0%, Isotope Incorporation: 98% | 5 mg, 10 mg, 20 mg |

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in mass spectrometry (MS) for the accurate quantification of biotin in various biological matrices.[1] Its identical chemical properties to endogenous biotin, but distinct mass, allow for precise correction of sample loss during preparation and ionization suppression in the MS source.

Key Experimental Use Case: Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of biotin in a biological sample (e.g., plasma, tissue homogenate).

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample prior to protein precipitation and extraction of small molecules.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system to separate biotin and this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both biotin and this compound.

-

Quantification: The peak area ratio of the endogenous biotin to the this compound internal standard is calculated. This ratio is then used to determine the concentration of biotin in the original sample by comparing it to a standard curve prepared with known concentrations of biotin and a fixed concentration of this compound. The use of a stable isotope-labeled internal standard like this compound is critical for reliable results in clinical and research settings, as it corrects for variability in sample processing and instrument response.[2][3]

Signaling Pathways and Experimental Workflows

Biotin-Dependent Carboxylase Mechanism

Biotin acts as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the transfer of a carboxyl group to various substrates. The general mechanism involves two distinct steps that occur at separate active sites of the enzyme.[4][5]

Caption: Mechanism of biotin-dependent carboxylases.

Biotin Biosynthesis Pathway

The de novo synthesis of biotin is a complex enzymatic pathway found in bacteria, archaea, fungi, and plants. The pathway starts from pimeloyl-CoA and culminates in the formation of biotin.

Caption: Simplified bacterial biotin biosynthesis pathway.

Affinity Purification Workflow Using Biotinylation

Biotin's high affinity for streptavidin is exploited in affinity purification techniques to isolate and study proteins and their interaction partners. A protein of interest can be biotinylated, and this "bait" protein can then be used to capture "prey" proteins from a cell lysate.

Caption: Workflow for affinity purification of protein complexes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]

- 3. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Biotin in Human Plasma using Biotin-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Accurate quantification of biotin in biological matrices is crucial for nutritional assessment, diagnosing deficiencies, and in pharmacokinetic studies. This application note describes a robust and sensitive method for the determination of biotin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Biotin-d2.

The use of a stable isotope-labeled internal standard (IS) like this compound is critical for accurate quantification in LC-MS/MS analysis. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of variations during sample preparation and analysis.[2] This method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Biotin (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

Formic acid (≥99%)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2 EDTA)

2. Standard and Internal Standard Stock Solution Preparation

-

Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of biotin in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the biotin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6.1-8 min: 10% B (re-equilibration)

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Biotin: m/z 245.1 → 227.1

-

This compound: m/z 247.1 → 229.1

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument used.

-

Data Presentation

The following tables summarize the typical quantitative performance of this method.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Biotin | 0.5 - 500 | >0.995 | 0.5 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| 1.5 | 1.45 | 96.7 | 6.8 |

| 50 | 52.1 | 104.2 | 4.5 |

| 400 | 389.6 | 97.4 | 3.1 |

Table 3: Recovery

| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |

| Mean Recovery (%) | 92.5 | 95.1 | 98.3 |

| %RSD (n=3) | 5.2 | 3.8 | 2.9 |

Mandatory Visualizations

Caption: Experimental workflow for Biotin analysis.

Caption: Role of Biotin in metabolism.

References

Quantitative Analysis of Biotin Using Biotin-d2 Isotope Dilution by LC-MS/MS

Application Note and Protocol

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin is crucial in various fields, including clinical diagnostics for assessing nutritional status, drug development for monitoring potential interferences, and quality control in the food and dietary supplement industries.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of small molecules. This method involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to a sample. The IS, in this case, biotin-d2, is chemically identical to the analyte of interest (biotin) but has a different mass due to the incorporation of deuterium atoms. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This application note provides a detailed protocol for the quantitative analysis of biotin in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution

The core of this method is the use of a stable isotope-labeled internal standard, this compound.[1] This standard is added at a known concentration to the samples at the beginning of the sample preparation process. Because this compound has nearly identical chemical and physical properties to endogenous biotin, it experiences the same losses during extraction, and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometer's response to the analyte (biotin) and the internal standard (this compound), and comparing this to a calibration curve, the concentration of biotin in the original sample can be accurately determined.

References

Application Note: Biotin-d2 Metabolic Labeling for Quantitative Proteomics in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic labeling is a powerful technique for studying dynamic cellular processes, including protein synthesis, turnover, and post-translational modifications. Biotin-d2, a stable isotope-labeled form of biotin (Vitamin B7), serves as a metabolic tracer that is incorporated into proteins by endogenous cellular machinery. This allows for the differentiation and relative quantification of newly synthesized or modified proteins from the pre-existing protein pool using mass spectrometry. This application note provides a detailed protocol for the metabolic labeling of cultured mammalian cells with this compound for quantitative proteomic analysis. The workflow is analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC) but utilizes a labeled cofactor instead of amino acids.

Principle:

Cells are cultured in a medium containing this compound. As cells grow and divide, this compound is utilized by biotin-dependent enzymes and incorporated into newly synthesized proteins. Following labeling, cells are harvested, and proteins are extracted. Biotinylated proteins can be enriched using streptavidin-based affinity purification. The mass shift introduced by the deuterium atoms in this compound allows for the identification and quantification of labeled proteins by mass spectrometry, providing insights into protein dynamics and function.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293, A549)

-

Complete cell culture medium, biotin-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (Deuterated Biotin)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth throughout the labeling period. Allow cells to adhere and recover for 24 hours in standard complete culture medium.

-

Preparation of this compound Stock Solution: Prepare a 50 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing biotin-free cell culture medium with dFBS and the desired final concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[1] A typical starting concentration range is 25-100 µM.

-

Metabolic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Replace the medium with the prepared this compound labeling medium.

-

Incubate the cells for the desired duration (e.g., 24-72 hours) in a humidified incubator at 37°C with 5% CO2.[1] The incubation time should be optimized based on the cell doubling time and the biological question being addressed.

-

-

Cell Harvesting:

-

After the labeling period, place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis and protein extraction (Protocol 2).

-

Protocol 2: Protein Extraction and Enrichment of this compound Labeled Proteins

This protocol details the lysis of labeled cells and the subsequent enrichment of biotinylated proteins.

Materials:

-

This compound labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

-

Cell Lysis: Add ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-